![molecular formula C8H12O2 B13471494 4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
4,9-Dioxatricyclo[5.3.0.0,3,5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxatricyclo[5.3.0.0,3,5]decane is an organic compound with the molecular formula C8H12O2. It is a tricyclic ether with a unique structure that includes three fused rings.
Preparation Methods
The synthesis of 4,9-Dioxatricyclo[5.3.0.0,3,5]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diethylamine in n-hexane as a solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
4,9-Dioxatricyclo[5.3.0.0,3,5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
4,9-Dioxatricyclo[5.3.0.0,3,5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Medicine: Derivatives of this compound are being investigated for their potential use as pharmaceutical agents, particularly for their sedative properties
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,9-Dioxatricyclo[5.3.0.0,3,5]decane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
4,9-Dioxatricyclo[5.3.0.0,3,5]decane can be compared with other similar compounds such as 2,9-Dioxatricyclo[4.3.1.0,3,7]decane. While both compounds share a tricyclic structure, this compound has a different ring fusion pattern, which gives it unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific structural features are required .
Conclusion
4,9-Dioxatricyclo[5300,3,5]decane is a compound with a distinctive structure and a wide range of applications in various scientific fields
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f][2]benzofuran |
InChI |
InChI=1S/C8H12O2/c1-5-3-9-4-6(5)2-8-7(1)10-8/h5-8H,1-4H2 |
InChI Key |
HBTZMWRLJCJPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2CC3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


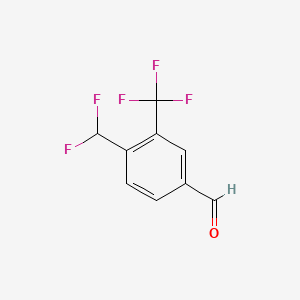
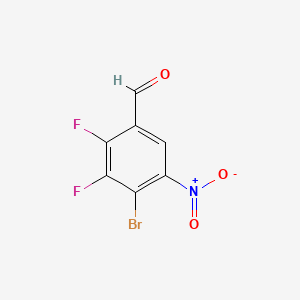

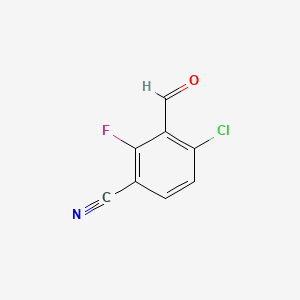
![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
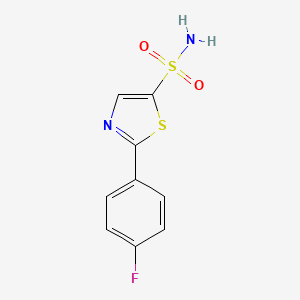
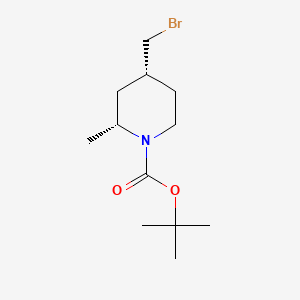
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
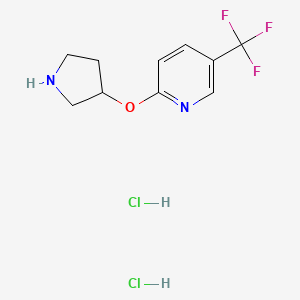
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
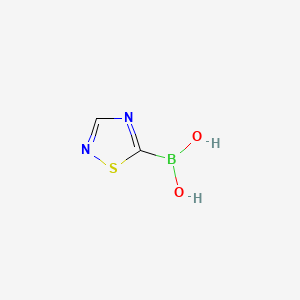
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)

